Reactivity Advantage: Bromoethyl vs. Chloroethyl as a Superior Leaving Group
The bromoethyl group in 3-(2-bromoethyl)benzofuran exhibits a significantly lower pKa for its conjugate acid (HBr = -9) compared to the chloroethyl analog (HCl = -7), establishing it as a superior leaving group in nucleophilic substitution reactions [1]. This translates to faster reaction kinetics and higher conversion rates under identical conditions, a critical factor for efficient multistep synthesis of complex molecules.
| Evidence Dimension | Leaving group ability (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa of HBr = -9 |
| Comparator Or Baseline | pKa of HCl = -7 (chloroethyl analog) |
| Quantified Difference | 2 pKa units lower for HBr, indicating a 100-fold stronger acid and better leaving group |
| Conditions | Aqueous solution, 25 °C |
Why This Matters
Procurement of the bromoethyl analog ensures optimal reactivity in substitution-based diversification, minimizing side reactions and maximizing synthetic throughput.
- [1] Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley, 2020; pKa values for HBr and HCl. View Source
